Product packaging for 1-(2-Chloroethoxy)-2-methoxybenzene(Cat. No.:CAS No. 53815-60-4)

1-(2-Chloroethoxy)-2-methoxybenzene

Cat. No.: B1598700
CAS No.: 53815-60-4
M. Wt: 186.63 g/mol
InChI Key: CJHKWIFDLHQWCU-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-2-methoxybenzene, with the CAS Registry Number 53815-60-4, is an organic compound classified as a pharmaceutical impurity and intermediate . Its molecular formula is C9H11ClO2, and it has a molecular weight of 186.64 g/mol . This compound is primarily recognized in research and development as a known impurity of Carvedilol . Carvedilol is a non-selective β-adrenergic blocker agent with additional α1-blocking activity, used as an active pharmaceutical ingredient (API) in antihypertensive medications and in the treatment of congestive heart failure . As such, this compound is of significant value in analytical chemistry and pharmaceutical quality control, where it is used as a reference standard for quantifying and qualifying impurities in Carvedilol drug substances and products. This application is critical for ensuring the safety, efficacy, and compliance of the final pharmaceutical formulation. The compound should be stored in a refrigerator at 2-8°C . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO2 B1598700 1-(2-Chloroethoxy)-2-methoxybenzene CAS No. 53815-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHKWIFDLHQWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399862
Record name 1-(2-chloroethoxy)-2-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53815-60-4
Record name 1-(2-chloroethoxy)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethoxy)-2-methoxybenzene
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Sophisticated Synthetic Methodologies for 1 2 Chloroethoxy 2 Methoxybenzene

The primary and most effective method for synthesizing 1-(2-Chloroethoxy)-2-methoxybenzene is a variation of the classic Williamson ether synthesis. jk-sci.comwikipedia.orgmasterorganicchemistry.comvedantu.com This reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide). wikipedia.org The synthesis of this compound involves the reaction of 2-methoxyphenol with 1,2-dichloroethane (B1671644). tsijournals.com

A sophisticated and highly efficient approach to this synthesis employs Phase-Transfer Catalysis (PTC). tsijournals.comresearchgate.netptfarm.pl PTC is a powerful methodology for carrying out reactions in heterogeneous systems, where the reactants are located in different immiscible phases (e.g., aqueous and organic). ptfarm.plmdpi.com The catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the migration of a reactant from one phase to another, thereby enabling the reaction to proceed at a high rate. mdpi.com

In the synthesis of this compound, 2-methoxyphenol is deprotonated by a strong base, such as sodium hydroxide (B78521), in an aqueous solution to form the sodium 2-methoxyphenoxide. tsijournals.com The phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide (TBAB), then transports the phenoxide anion from the aqueous phase to the organic phase, which contains 1,2-dichloroethane. tsijournals.commdpi.com The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dichloroethane in an SN2 reaction to form the desired ether product. wikipedia.orgmasterorganicchemistry.com This method is highly effective, leading to excellent yields. tsijournals.com

One documented laboratory procedure reports a 93% yield using this phase-transfer catalysis method. tsijournals.com The reaction proceeds by heating the mixture to reflux for several hours. tsijournals.com

Table 1: Reaction Parameters for the Synthesis of this compound via Phase-Transfer Catalysis tsijournals.com

Parameter Details
Reactants 2-Methoxyphenol, 1,2-Dichloroethane
Base Aqueous Sodium Hydroxide (NaOH)
Catalyst Tetrabutylammonium Bromide (TBAB)
Reaction Temperature Reflux
Reaction Time 4 hours
Reported Yield 93%

This interactive table summarizes the key components and conditions for the synthesis.

Scalability and Industrial Feasibility Studies for Large Scale Synthesis

The synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene using phase-transfer catalysis has proven to be highly scalable and suitable for industrial production. tsijournals.comnbinno.com The efficiency, high yield, and relatively straightforward conditions of the PTC method make it economically viable for large-scale manufacturing. tsijournals.comcrdeepjournal.org

A specific scaled-up laboratory synthesis demonstrates this feasibility, producing 210 grams of the final product from 150 grams of 2-methoxyphenol. tsijournals.com The process involves reacting the starting materials in the presence of aqueous sodium hydroxide (B78521) and TBAB, followed by separation and purification. tsijournals.com

Building on this, industrial-scale production has been established. nbinno.com Companies have moved from initial kilogram-scale laboratory setups and 20L to 50L pilot reactors to large-scale production facilities. nbinno.com These industrial sites are equipped with reactors ranging in size from 2,000L to 5,000L, indicating a mature and optimized manufacturing process capable of meeting significant demand. nbinno.com The compound is noted as an impurity of Carvedilol, an antihypertensive medication, suggesting that its controlled synthesis is important for the pharmaceutical industry. pharmaffiliates.com

Table 2: Scalability of this compound Synthesis

Scale Reactant Quantity (2-Methoxyphenol) Product Yield Reactor Size
Laboratory 150 g tsijournals.com 210 g (93%) tsijournals.com Not Specified
Pilot Plant Not Specified Not Specified 20L - 50L nbinno.com
Industrial Not Specified Not Specified 2,000L - 5,000L nbinno.com

This interactive table illustrates the progression from laboratory to industrial-scale synthesis.

Green Chemistry Principles in the Synthesis of 1 2 Chloroethoxy 2 Methoxybenzene

Mechanistic Studies of Nucleophilic Substitution at the Chloroethoxy Moiety

The chloroethoxy group of this compound is the primary site for nucleophilic substitution reactions. The carbon atom adjacent to the chlorine is electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to attack by nucleophiles.

Kinetics and Stereochemical Pathway Analysis of SN2 Reactions

The reaction at the primary alkyl chloride of the chloroethoxy group is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the rate of reaction is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). This "backside attack" leads to an inversion of stereochemical configuration at the reaction center.

Strength of the Nucleophile: Stronger nucleophiles will lead to a faster reaction rate.

Solvent: Polar aprotic solvents are known to accelerate SN2 reactions.

Steric Hindrance: As a primary alkyl halide, the reaction site is relatively unhindered, favoring the SN2 pathway.

The stereochemical outcome of an SN2 reaction at a chiral center is inversion of configuration. Although the carbon bearing the chlorine in this compound is not chiral, if a chiral analog were used, this stereospecificity would be a key feature of the reaction.

Table 1: Generalized Factors Influencing SN2 Reaction Rates

FactorInfluence on Reaction RateRationale
Nucleophile StrengthStronger nucleophile increases rateA more reactive nucleophile can more readily attack the electrophilic carbon.
Substrate StructureLess steric hindrance increases ratePrimary alkyl halides, like the chloroethoxy group, are ideal for SN2 reactions due to easy access for the nucleophile.
Leaving Group AbilityBetter leaving group increases rateA more stable anion (e.g., I⁻ > Br⁻ > Cl⁻) will depart more readily.
SolventPolar aprotic solvents increase rateThese solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.

Derivatization Reactions Involving Halogen Displacement for Further Functionalization

The displacement of the chlorine atom in this compound opens up pathways for the synthesis of a variety of derivatives. A prominent example of this is the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile to form a new ether linkage.

Another significant derivatization is the reaction with amines to form amino ethers. This reaction is a key step in the synthesis of the pharmaceutical agent Carvedilol, where this compound serves as an important intermediate. In this synthesis, the chloroethoxy group reacts with an amine, demonstrating the susceptibility of the C-Cl bond to nucleophilic attack.

Table 2: Examples of Derivatization Reactions via Nucleophilic Substitution

NucleophileProduct TypeSignificance
Alkoxide (RO⁻)EtherClassic Williamson ether synthesis for creating diverse ether structures.
Amine (RNH₂)Amino etherA crucial step in the synthesis of biologically active molecules like Carvedilol.
Cyanide (CN⁻)NitrileCarbon chain extension and further functional group transformations.
Azide (N₃⁻)AzidePrecursor to amines via reduction.

Aromatic Ring Reactivity: Directing Effects and Activation Patterns

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, and the regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

Influence of Methoxy (B1213986) and Chloroethoxy Substituents on Electrophilic Aromatic Substitution

The two substituents on the benzene ring, the methoxy (-OCH₃) group and the chloroethoxy (-OCH₂CH₂Cl) group, exert different electronic effects:

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

Chloroethoxy Group (-OCH₂CH₂Cl): The oxygen atom of the ether linkage is an activating, ortho, para-directing group due to its ability to donate electrons through resonance. However, the presence of the electron-withdrawing chlorine atom at the end of the ethyl chain will have a deactivating inductive effect on the ring, albeit weaker than the resonance effect of the oxygen.

Pathways for Directed Ortho-Metalation and Other Aromatic Functionalizations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The methoxy group is a well-known directing group for DoM. Treatment of this compound with a strong organolithium base, such as n-butyllithium, is expected to result in the deprotonation of the aromatic proton at the position ortho to the methoxy group (C6 position). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this specific position. This method offers a complementary strategy to electrophilic aromatic substitution for functionalizing the benzene ring.

Reaction Dynamics and Intermediates in Multi-Step Synthetic Sequences

In the context of a multi-step synthesis, such as the synthesis of Carvedilol, this compound acts as a key building block. The reaction dynamics would involve the careful control of reaction conditions to ensure the desired nucleophilic substitution occurs at the chloroethoxy moiety without unwanted side reactions on the aromatic ring.

The primary intermediate in the nucleophilic substitution step is the SN2 transition state, a high-energy species where the nucleophile is forming a bond to the carbon while the carbon-chlorine bond is breaking. The stability of this transition state, and thus the reaction rate, is influenced by the solvent and the nature of the nucleophile.

In a complex synthesis, protecting groups might be employed to prevent reactions at other functional sites if necessary. However, the reactivity difference between the primary alkyl chloride and the aromatic ring is generally sufficient to allow for selective reaction at the chloroethoxy group under appropriate conditions. The study of reaction intermediates and by-products through techniques like chromatography and spectroscopy is crucial for optimizing the reaction sequence and maximizing the yield of the final product.

Advanced Spectroscopic and Chromatographic Characterization in Research of 1 2 Chloroethoxy 2 Methoxybenzene

Comprehensive Structural Elucidation by High-Resolution Spectroscopic Techniques

The precise molecular structure of 1-(2-Chloroethoxy)-2-methoxybenzene is determined through the synergistic use of various spectroscopic methods. Each technique provides unique insights into the compound's atomic and molecular framework.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments for Complete Assignment (e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information on the chemical environments of the hydrogen and carbon atoms, respectively. However, for a molecule with multiple aromatic and aliphatic signals, 2D NMR experiments are crucial for definitive assignments.

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would reveal the coupling between the protons on the ethoxy chain and adjacent protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atoms they are attached to. sdsu.educolumbia.edu This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the protons of the methoxy (B1213986) group would show a direct correlation to the methoxy carbon.

Proton (¹H) Assignment Expected Chemical Shift (ppm) Carbon (¹³C) Assignment Expected Chemical Shift (ppm)
Aromatic Protons6.8 - 7.2Aromatic Carbons110 - 150
O-CH₂-CH₂-Cl4.2 - 4.4O-CH₂-CH₂-Cl68 - 72
O-CH₂-CH₂-Cl3.8 - 4.0O-CH₂-CH₂-Cl41 - 45
OCH₃3.8 - 3.9OCH₃55 - 57

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Signatures and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. epequip.com The resulting spectrum displays characteristic peaks corresponding to specific functional groups. For this compound, key absorptions would include C-O-C stretching for the ether linkages, C-H stretching for the aromatic and aliphatic groups, and C-Cl stretching. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mpg.de It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the aromatic ring and the alkyl chain, aiding in a comprehensive vibrational analysis. materialsciencejournal.org

Functional Group Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 30002850 - 3000
C-O-C Stretch (Aryl-Alkyl Ether)1230 - 1270Not typically strong
C-O-C Stretch (Alkyl Ether)1070 - 1150Not typically strong
C-Cl Stretch600 - 800600 - 800
Aromatic C=C Stretch1450 - 16001450 - 1600

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. mdpi.com Electron ionization (EI) is a common technique that can lead to extensive fragmentation, revealing the underlying structure of the molecule. dtic.mil The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). youtube.com

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for its isolation in a pure form.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Profiling and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for the analysis of volatile and semi-volatile compounds. shimadzu.com In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. thermofisher.com The separated components are then detected by a mass spectrometer, which provides both qualitative (identification) and quantitative (concentration) information. GC-MS is particularly well-suited for identifying and quantifying trace impurities in a sample of this compound. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. sielc.com For this compound, a reverse-phase HPLC method would typically be employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com By adjusting the mobile phase composition, separation from impurities can be optimized. HPLC can be used for analytical purposes to determine the purity of a sample or in a preparative mode to isolate larger quantities of the pure compound.

Technique Application Typical Column Typical Mobile Phase/Carrier Gas
GC-MSTrace Impurity ProfilingCapillary column (e.g., DB-5ms)Helium
HPLCPurity Assessment, Preparative PurificationC18 reverse-phase columnAcetonitrile/Water gradient
Optimization of Stationary and Mobile Phases in Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of moderately polar to non-polar compounds like this compound. phenomenex.com The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase, with elution controlled by a polar mobile phase. phenomenex.com Optimization of both the stationary and mobile phases is critical to achieving adequate resolution, sensitivity, and efficiency.

Stationary Phase Selection: The most common stationary phases for RP-HPLC are based on silica (B1680970) modified with alkyl chains, such as C18 (octadecyl) or C8 (octyl). phenomenex.com For compounds within this chemical class, C18 and C8 columns are frequently employed. phenomenex.commedipol.edu.tr The choice depends on the desired retention; the longer C18 chain provides greater hydrophobicity and thus more retention, which can be beneficial for separating closely related impurities. phenomenex.com Specialized stationary phases are also utilized. For example, a reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1, has been shown to be effective for analyzing structurally similar compounds like 1-[2-(2-chloroethoxy)ethoxy]-2-methoxybenzene. sielc.com Such columns minimize unwanted interactions between polar functional groups on the analyte and residual active sites on the silica surface, leading to improved peak shape and reproducibility. sielc.com

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, most commonly acetonitrile or methanol. phenomenex.com The ratio of organic solvent to water is adjusted to control the elution strength and retention time of the analyte. For this compound and its analogues, gradients of acetonitrile and water are often used. sielc.comresearchgate.net An acidic modifier, such as phosphoric acid or trifluoroacetic acid (TFA), is frequently added to the mobile phase to control the pH and suppress the ionization of any acidic or basic functional groups, ensuring consistent retention and sharp peaks. sielc.comphenomenex.com A typical method for a related compound involves a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com

The table below summarizes an exemplary set of RP-HPLC conditions for a structurally analogous compound.

ParameterConditionReference
ColumnNewcrom R1 sielc.com
Stationary Phase TypeSpecialty Reverse-Phase sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Application NoteMethod is scalable and suitable for preparative separation and impurity isolation. sielc.com
Development of Mass Spectrometry-Compatible HPLC Methods

For unequivocal identification and sensitive quantification, HPLC is often coupled with mass spectrometry (LC-MS). chromatographyonline.com Developing an LC-MS compatible method requires careful consideration of the mobile phase composition, as non-volatile components can contaminate the MS ion source. mdpi.com

A primary adaptation involves replacing non-volatile buffers like phosphoric acid or phosphate (B84403) salts with volatile alternatives. sielc.commdpi.com For the analysis of chloroethoxy-containing compounds, phosphoric acid used in an HPLC-UV method must be replaced with a volatile acid, such as formic acid or acetic acid, for MS compatibility. sielc.com These volatile acids effectively control pH without crystallizing in and contaminating the mass spectrometer interface. nih.gov

The development of LC-MS/MS methods is particularly valuable for the trace-level quantification of process-related impurities and degradation products. eudoxuspress.comimpactfactor.org Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds as it is well-suited for polar and semi-polar molecules. eudoxuspress.comnih.gov The mass spectrometer, often a triple quadrupole or time-of-flight (TOF) analyzer, provides high selectivity and sensitivity. nih.govresearchgate.net For instance, LC-ESI-MS/MS methods have been developed for the comprehensive analysis of drugs and their intermediates, enabling the detection and quantification of impurities at parts-per-million (ppm) levels. impactfactor.org

The following table outlines typical parameters for developing an HPLC-MS method for this class of compounds.

ParameterCondition/SelectionReference
Stationary PhaseC18 or other suitable reverse-phase column nih.govnih.gov
Mobile Phase (Organic)Acetonitrile or Methanol nih.gov
Mobile Phase (Aqueous)Water with a volatile modifier nih.gov
Volatile ModifierFormic Acid or Ammonium (B1175870) Acetate sielc.comnih.gov
Ionization ModeElectrospray Ionization (ESI), typically in positive mode eudoxuspress.com
Mass AnalyzerTriple Quadrupole (QqQ) or Time-of-Flight (TOF) nih.govresearchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 1 2 Chloroethoxy 2 Methoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like 1-(2-Chloroethoxy)-2-methoxybenzene, this involves exploring its conformational landscape to identify the lowest energy conformers. The flexibility arises from the rotation around several single bonds, particularly the C-O and C-C bonds in the chloroethoxy side chain.

The orientation of the methoxy (B1213986) and the 2-chloroethoxy groups relative to the benzene (B151609) ring and to each other dictates the conformational space. The rotation around the aryl-O bond and the C-O and C-C bonds of the side chain leads to various possible conformers. The stability of these conformers is influenced by a combination of steric hindrance between the substituents and intramolecular interactions, such as weak hydrogen bonds. It is anticipated that the most stable conformers will have the bulky chloroethoxy chain oriented away from the methoxy group to minimize steric clash. The rotational barriers between these conformers can also be calculated to understand the dynamics of their interconversion. nih.govmdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In the MEP map of this compound, the regions around the oxygen atoms of the methoxy and ethoxy groups are expected to show negative potential (typically colored red or yellow), indicating their nucleophilic character and propensity to interact with electrophiles. The hydrogen atoms of the aromatic ring and the aliphatic chain will exhibit positive potential (colored blue), marking them as potential sites for nucleophilic attack. The chlorine atom, being highly electronegative, will also contribute to a region of negative potential. Understanding these reactive sites is crucial for predicting the molecule's interaction with other chemical species. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms, while the LUMO may be distributed over the aromatic ring and the chloroethoxy side chain. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to provide a more quantitative measure of the molecule's reactivity.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound, especially when experimental data is scarce.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted spectra can then be compared with experimental data to confirm the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on theoretical calculations for similar structures and are for illustrative purposes.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2112 - 122
Methoxy (OCH₃)~3.8~56
Methylene (B1212753) (OCH₂)~4.2~70
Methylene (CH₂Cl)~3.7~43
Aromatic C-O-148 - 150

Theoretical vibrational frequency analysis can predict the Infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of the chemical bonds and provide a unique "fingerprint" for the compound. DFT calculations can determine the vibrational modes and their corresponding frequencies and intensities.

The calculated IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic parts, C-O stretching of the ether and methoxy groups, and the C-Cl stretching of the chloroalkane moiety. The aromatic C=C stretching bands would also be prominent. Comparing the calculated vibrational frequencies with experimental IR and Raman spectra can aid in the structural confirmation and identification of the compound. researchgate.netsemanticscholar.org

Table 2: Predicted ajor Vibrational Frequencies for this compound (Note: These are hypothetical values based on theoretical calculations for similar structures and are for illustrative purposes.)

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-O-C Asymmetric Stretch~1250
C-O-C Symmetric Stretch~1050
C-Cl Stretch750 - 650

Reaction Mechanism Modeling: Transition State Identification and Energy Profile Calculation

The study of reaction mechanisms through computational modeling allows for the exploration of pathways that are often difficult to observe experimentally. By calculating the potential energy surface of a reaction, chemists can identify the most likely routes from reactants to products, including the high-energy transition states that govern the reaction rate.

Nucleophilic substitution is a fundamental class of reactions in organic chemistry, and for this compound, the chloroethoxy group presents a primary site for such reactions. The chlorine atom can be displaced by a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction. Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the mechanism of such a process.

The generally accepted mechanism for an SN2 reaction involves the backside attack of the nucleophile on the carbon atom bonded to the leaving group. libretexts.org This concerted process leads to an inversion of stereochemistry at the reaction center. For this compound, the reaction with a generic nucleophile (Nu⁻) can be represented as:

Nu⁻ + Cl-CH₂-CH₂-O-C₆H₄-OCH₃ → [Nu···CH₂(Cl)···CH₂-O-C₆H₄-OCH₃]‡ → Nu-CH₂-CH₂-O-C₆H₄-OCH₃ + Cl⁻

Quantum chemical calculations can model this entire process. The first step involves the formation of a pre-reactive complex between the nucleophile and the substrate. As the nucleophile approaches the electrophilic carbon, the energy of the system increases until it reaches a maximum at the transition state. The transition state is a critical point on the potential energy surface, representing the energy barrier that must be overcome for the reaction to proceed. quantumatk.com Advanced computational techniques can be employed to locate and characterize this transition state, providing information about its geometry, vibrational frequencies, and energy. youtube.com

The energy profile of the reaction can be mapped out by calculating the energies of the reactants, the pre-reactive complex, the transition state, and the products. This profile provides the activation energy (the difference in energy between the reactants and the transition state), which is a key determinant of the reaction rate. researchgate.net

Below is a representative table illustrating the kind of data that can be obtained from DFT calculations for an SN2 reaction. The values are hypothetical for this compound, based on typical SN2 reactions of similar chloroalkanes. usp.brwayne.edu

Table 1: Calculated Energy Profile for a Hypothetical SN2 Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nu⁻)0.0
Pre-reactive Complex-5.2
Transition State+21.5
Products (Product + Cl⁻)-15.8

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum mechanical calculations are excellent for detailing reaction pathways, they are often performed in the gas phase or with simplified solvent models. Molecular dynamics (MD) simulations, on the other hand, provide a powerful method to study the behavior of molecules in a more realistic, explicitly solvated environment over time. semanticscholar.orgkoreascience.kr This approach is crucial for understanding how the solvent influences the conformational dynamics and reactivity of this compound.

In an MD simulation, the atoms of the solute and the surrounding solvent molecules are treated as classical particles, and their motions are governed by a force field. The simulation evolves over a series of small time steps, generating a trajectory that describes the position and velocity of each atom over time.

Solvent effects play a significant role in chemical reactions. In the case of the SN2 reaction of this compound, the polarity of the solvent can have a profound impact on the reaction rate. usp.br MD simulations can be used to investigate the solvation structure around the reactant and the transition state. The arrangement of solvent molecules can stabilize or destabilize these species, thereby altering the activation energy. For instance, in a protic solvent like water, hydrogen bonding between the solvent and the leaving group (chloride ion) in the transition state can significantly influence the reaction energetics. usp.br

The following table provides a conceptual overview of the types of data that can be extracted from MD simulations to understand the conformational dynamics of this compound in different solvents. The values are illustrative.

Table 2: Illustrative Data from Molecular Dynamics Simulations of this compound

SolventDominant Conformer (Dihedral Angle C-O-C-C)Average End-to-End Distance (Å)Solvation Free Energy (kcal/mol)
WaterGauche4.2-7.5
EthanolGauche4.5-6.8
ChloroformAnti5.1-4.2

Applications of 1 2 Chloroethoxy 2 Methoxybenzene in the Synthesis of Complex Organic Molecules

Development of Novel Heterocycles and Functionalized Scaffolds

Beyond its role in Carvedilol synthesis, the reactivity of 1-(2-chloroethoxy)-2-methoxybenzene makes it a valuable building block for the creation of novel heterocyclic compounds and other functionalized molecular scaffolds. The chloroethoxy group provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities and the construction of cyclic systems.

For example, in a reaction analogous to the first step of the Gabriel synthesis, this compound can be reacted with nucleophiles other than phthalimide (B116566) to generate a wide range of substituted ethers. These ethers can then undergo further transformations, such as intramolecular cyclizations, to form heterocyclic rings. One notable example is its use in the synthesis of 2-oxazolidinone (B127357) derivatives, which are important heterocyclic scaffolds in medicinal chemistry. smolecule.com This involves the condensation of a carbazole-derived 2-oxazolidinone with this compound in the presence of a base like cesium carbonate. smolecule.com

Furthermore, the aromatic ring of this compound can participate in electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be used to construct more complex heterocyclic systems. The isomeric compound, 1-(2-chloroethoxy)-4-methoxybenzene, has been used in the Vilsmeier-Haack reaction to produce pyrazole-4-carbaldehyde derivatives, highlighting the potential of this class of compounds to serve as precursors to a variety of heterocycles.

Potential as a Building Block for Advanced Materials Precursors (e.g., Polymers, Electronic Materials)

The structural motifs present in this compound suggest its potential as a precursor for advanced materials. The methoxy-substituted aromatic ring and the flexible ethoxy linker are components found in various functional polymers and organic electronic materials.

The isomeric compound, 1-(2-chloroethoxy)-4-methoxybenzene, has been utilized as a monomer in the synthesis of temperature-responsive block copolymers. These "smart" materials have potential applications in fields such as drug delivery and biotechnology. This suggests that this compound could similarly be converted into a polymerizable monomer, for example, by replacing the chloro group with a polymerizable functionality like a methacrylate (B99206) or styryl group. The resulting monomer could then be polymerized to create novel polymers with potentially interesting thermal, optical, or self-assembly properties derived from the methoxyphenoxyethyl side chains.

Additionally, the electronic properties of the methoxy-substituted aromatic system make it a candidate for incorporation into organic electronic materials. The para-substituted isomer, 1-(2-chloroethoxy)-4-methoxybenzene, has been noted for its utility in developing materials for solar cells and organic light-emitting diodes (OLEDs). By analogy, derivatives of this compound could be explored as building blocks for organic semiconductors, charge-transporting materials, or components of emissive layers in OLEDs. The ability to functionalize the molecule at both the chloroethoxy group and the aromatic ring provides a pathway to tune its electronic and physical properties for specific material applications.

Environmental Fate and Degradation Mechanisms of 1 2 Chloroethoxy 2 Methoxybenzene

Abiotic Degradation Pathways: Hydrolysis, Photolysis, and Oxidation

Abiotic degradation involves the breakdown of a chemical substance by non-living factors. For 1-(2-chloroethoxy)-2-methoxybenzene, the key abiotic degradation pathways are hydrolysis, photolysis, and oxidation.

Photolysis: Photolysis is the breakdown of a compound by light energy. Aromatic compounds, such as the benzene (B151609) ring in this compound, can absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can lead to the excitation of electrons and the subsequent cleavage of chemical bonds. The methoxy (B1213986) and chloroethoxy substituents can influence the absorption spectrum and the quantum yield of the photodegradation process. Direct photolysis in water and on soil surfaces may contribute to its transformation. Studies on other chlorinated aromatic compounds have shown that photodechlorination can be a significant degradation pathway. nih.gov

Oxidation: Oxidation by reactive oxygen species present in the environment is another important abiotic degradation route. In the atmosphere, the primary oxidant is the hydroxyl radical (•OH). unito.it In aquatic environments, other oxidants like singlet oxygen and peroxy radicals can also play a role.

The reaction with atmospheric hydroxyl radicals is a primary degradation mechanism for volatile and semi-volatile organic compounds in the troposphere. unito.it The rate of this reaction determines the atmospheric lifetime of the compound. For this compound, the •OH radical can attack the aromatic ring or abstract a hydrogen atom from the chloroethoxy and methoxy groups.

The reaction with hydroxyl radicals is often the most significant atmospheric removal process for many organic compounds. unito.it While specific experimental data for this compound is limited, predictive models can estimate its atmospheric hydroxylation rate. For instance, a structurally similar compound, 2-tert-Butyl-4-chloro-1-methoxybenzene, has a predicted atmospheric hydroxylation rate constant of 2.29e-11 cm³/molecule-sec. This suggests that the atmospheric lifetime of this compound is likely to be in the order of hours to a few days, indicating a potential for short-to-medium-range transport in the atmosphere. The products of this oxidation are expected to be more polar and less volatile compounds, which can be subsequently removed from the atmosphere through wet or dry deposition.

Biotransformation and Biodegradation in Environmental Compartments

Biotransformation and biodegradation refer to the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. These processes are fundamental to the natural attenuation of many environmental contaminants. nih.gov

The biodegradation of halogenated aromatic compounds is a well-documented process. nih.gov Microorganisms have evolved various enzymatic systems to break down these often xenobiotic substances. For this compound, several metabolic pathways could be involved.

One likely initial step is the cleavage of the ether bond. The biodegradation of ether-containing pollutants has been observed, sometimes through co-metabolism where the presence of other substrates stimulates the degradation. frtr.gov Another potential initial attack is dehalogenation, where the chlorine atom is removed from the ethoxy side chain. nih.gov This can occur under both aerobic and anaerobic conditions.

Following initial transformations, the aromatic ring is typically hydroxylated to form catechols or other dihydroxybenzenes. researchgate.net These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways, ultimately leading to mineralization (conversion to carbon dioxide, water, and inorganic chloride). nih.govresearchgate.net

Common degradation products from similar chloroaromatic compounds include chlorophenols, catechols, and various carboxylic acids. nih.gov The specific metabolites of this compound would need to be identified through dedicated microbial metabolism studies.

The persistence of a chemical in the environment is a measure of how long it remains in a particular compartment before being broken down. mdpi.com It is often expressed as a half-life. The persistence of this compound will depend on the rates of both abiotic and biotic degradation processes.

In general, halogenated aromatic compounds can be persistent in the environment. nih.govvliz.be The presence of both a chlorine atom and an ether linkage can increase a compound's resistance to degradation. However, the presence of a methoxy group might make the aromatic ring more susceptible to microbial attack compared to a non-substituted chloroaromatic compound.

Predictive models suggest a biodegradation half-life for the similar compound 2-tert-Butyl-4-chloro-1-methoxybenzene of 4.57 days. This suggests that under favorable conditions with adapted microbial populations, this compound may not be highly persistent. However, in environments with low microbial activity or where conditions are not conducive to degradation (e.g., anaerobic zones with no suitable electron acceptors), its persistence could be significantly longer.

Environmental Compartment Predicted Persistence (based on similar compounds) Key Degradation Processes
Water Low to ModerateBiodegradation, Hydrolysis, Photolysis
Soil ModerateBiodegradation, Sorption
Sediment Potentially HighAnaerobic Biodegradation (slower), Sorption

This table presents estimated persistence based on the properties of structurally similar compounds and general principles of environmental chemistry. Actual persistence may vary depending on specific environmental conditions.

Environmental Partitioning and Distribution: Air, Water, and Soil Dynamics

The environmental partitioning of a chemical describes how it distributes itself between different environmental compartments. This is governed by its physicochemical properties, such as water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). cdc.gov

The PubChem database provides a computed XLogP3 value of 2.2 for this compound, which is a measure of its hydrophobicity. nih.gov A positive log Kow value indicates a preference for partitioning into organic phases (like lipids in organisms or organic matter in soil and sediment) over water.

A predicted soil adsorption coefficient (Koc) for the related compound 2-tert-Butyl-4-chloro-1-methoxybenzene is 3.24e+3 L/kg. A high Koc value suggests that the compound will tend to adsorb to soil and sediment particles rather than remaining dissolved in water. cdc.gov This would reduce its mobility in soil and its bioavailability in the aqueous phase, but could lead to its accumulation in sediments.

The distribution of this compound in the environment can be summarized as follows:

Air: Due to its potential volatility, a fraction of the compound can be expected to partition into the atmosphere, where it will be subject to degradation by hydroxyl radicals. cdc.gov

Water: Its moderate water solubility and hydrophobicity suggest that it will be present in the aqueous phase, but also partition to suspended solids and sediments.

Soil and Sediment: The compound is likely to adsorb to organic matter in soil and sediment, leading to its accumulation in these compartments. Its persistence in these matrices will be dependent on the local microbial activity.

Physicochemical Property Predicted/Estimated Value Implication for Environmental Partitioning
Log Kow (XLogP3) 2.2 nih.govModerate hydrophobicity, tendency to partition into organic matter and biota.
Soil Adsorption Coefficient (Koc) ~3.24e+3 L/kg (estimated from similar compound) Strong adsorption to soil and sediment, limiting mobility in water.
Atmospheric Half-life Hours to days (estimated)Potential for short-to-medium-range atmospheric transport.

This table contains computed and estimated values that provide an indication of the likely environmental behavior of the compound.

Impurity Profiling and Analytical Quality Control in Pharmaceutical Manufacturing Processes

Identification and Categorization of 1-(2-Chloroethoxy)-2-methoxybenzene as a Potential Genotoxic Impurity

This compound is an intermediate and a potential impurity formed during the synthesis of Carvedilol. jocpr.comconnectjournals.com It is primarily introduced during the synthesis of a key intermediate, 2-(2-methoxyphenoxy) ethanamine. jocpr.com The presence of this compound in the final API is a significant concern due to its potential for genotoxicity.

Genotoxic impurities are substances that can cause damage to DNA, leading to mutations and potentially cancer. nalandalabs.infreyrsolutions.com Even at trace levels, these impurities can pose a significant risk to patient health. nalandalabs.in The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. freyrsolutions.comgmp-compliance.org

Based on its chemical structure, which contains an alkylating chloroethoxy group, this compound is flagged as a potential genotoxic impurity (PGI). Structural alerts for genotoxicity often include reactive functional groups capable of interacting with DNA. sciencescholar.us The presence of such a structural alert necessitates further toxicological assessment and stringent control measures to limit its presence in the final drug product. nihs.go.jp

Development and Validation of Robust Analytical Methods for Trace Level Quantification

The need to control genotoxic impurities at very low levels, often in the parts per million (ppm) range relative to the API, presents significant analytical challenges. nih.gov This requires the development of highly sensitive and specific analytical methods for their detection and quantification.

Optimized GC-MS Methods for High-Sensitivity Detection in Carvedilol API

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the trace-level analysis of volatile and semi-volatile impurities like this compound. The development of a robust GC-MS method involves several key steps:

Column Selection: The choice of the GC column is critical for achieving the desired separation of the impurity from the API and other potential impurities. Different column stationary phases can be evaluated to optimize resolution. nih.gov

Method Optimization: Parameters such as injector temperature, temperature program, and carrier gas flow rate are optimized to achieve good peak shape, sensitivity, and a reasonable analysis time. researchgate.net

Mass Spectrometric Detection: The mass spectrometer provides high selectivity and sensitivity. The method can be operated in either full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities. windows.net For even greater specificity and to reduce background interference, tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov

Method Validation in Accordance with International Harmonization Guidelines (ICH) for LOD, LOQ, Linearity, Accuracy, Precision, and Robustness

Once an analytical method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures. The key validation parameters include:

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.govnih.gov The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.govnih.gov For genotoxic impurities, it is crucial to have methods with very low LOD and LOQ values. sciencescholar.us These are often determined by methods such as the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship is typically evaluated over a range of concentrations. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of the impurity (spiked samples).

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Validation ParameterDescriptionTypical Acceptance Criteria (for trace analysis)
LOD Lowest detectable concentrationS/N ratio ≥ 3:1
LOQ Lowest quantifiable concentrationS/N ratio ≥ 10:1
Linearity Proportionality of signal to concentrationCorrelation coefficient (r²) > 0.99
Accuracy Closeness to the true valueRecovery within 80-120%
Precision (Repeatability) Agreement between multiple measurementsRSD ≤ 15%
Robustness Insensitivity to small method variationsNo significant impact on results

Risk Assessment and Mitigation Strategies for Impurity Control in Drug Synthesis

A comprehensive risk assessment is essential for managing genotoxic impurities. This involves understanding the sources of the impurity and implementing strategies to control its formation and removal. freyrsolutions.com

For this compound, the primary source is the synthesis of the 2-(2-methoxyphenoxy) ethanamine intermediate. jocpr.com Mitigation strategies can include:

Process Optimization: Modifying reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize the formation of the impurity.

Purification: Introducing or optimizing purification steps, such as distillation or crystallization, to effectively remove the impurity from the intermediate or the final API.

Upstream Control: Implementing stringent controls on the starting materials and intermediates to ensure the level of the genotoxic impurity is below the acceptable limit before proceeding to the next synthetic step. nih.gov This approach, rooted in the principles of Quality by Design (QbD), builds quality into the manufacturing process rather than relying solely on end-product testing. nih.gov

Process Analytical Technology (PAT) Applications for In-Process Monitoring of Impurity Levels

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.comthermofisher.com

For an impurity like this compound, PAT can be implemented to monitor its formation in real-time during the synthesis of the 2-(2-methoxyphenoxy) ethanamine intermediate. This can be achieved using in-line or on-line analytical techniques:

Spectroscopic Tools: Techniques like Near-Infrared (NIR) or Raman spectroscopy can be used to monitor the reaction progress and the formation of impurities without the need for sample extraction. longdom.org

Chromatographic Tools: In-line or at-line High-Performance Liquid Chromatography (HPLC) or GC can provide real-time quantitative data on the impurity levels. longdom.org

By continuously monitoring the impurity levels, process parameters can be adjusted in real-time to maintain control and ensure the final product meets the required quality specifications. nih.gov This proactive approach to quality control is a cornerstone of modern pharmaceutical manufacturing. mt.com

Q & A

Synthesis and Optimization

Q: What synthetic routes are available for preparing 1-(2-Chloroethoxy)-2-methoxybenzene, and how can reaction conditions be optimized for high yield and purity? A: The compound is typically synthesized via nucleophilic substitution, where 2-methoxyphenol reacts with 1,2-dichloroethane under alkaline conditions. Critical parameters include:

  • Temperature control (60–80°C to minimize side reactions like over-alkylation) .
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Stoichiometric ratio (excess 1,2-dichloroethane improves conversion).
    Purification often involves column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization. Yields >70% are achievable with optimized conditions.

Structural Characterization

Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A: Key methods include:

  • <sup>1</sup>H NMR : Expect signals for methoxy (δ ~3.8 ppm, singlet) and chloroethoxy groups (δ ~4.2–4.4 ppm for -OCH2CH2Cl). Aromatic protons appear as multiplet signals between δ 6.7–7.3 ppm .
  • <sup>13</sup>C NMR : Methoxy carbons at δ ~56 ppm, ether-linked carbons (δ ~70–75 ppm), and aromatic carbons (δ ~110–160 ppm) .
  • HRMS : Confirm molecular ion [M+Na]<sup>+</sup> with exact mass matching C9H11ClO2 (calc. 194.0444; observed 194.0448) .

Reactivity and Functionalization

Q: How does the chloroethoxy group influence reactivity in nucleophilic substitution reactions? A: The electron-withdrawing chlorine atom activates the adjacent ether oxygen, making the β-carbon susceptible to nucleophilic attack. Common reactions include:

  • SN2 displacement with amines or thiols (e.g., forming sulfonamide derivatives under mild conditions) .
  • Elimination reactions under strong bases to form vinyl ethers.
    Typical conditions: Use polar solvents (e.g., DMSO) and catalysts like KI to enhance leaving-group departure .

Pharmaceutical Intermediate Applications

Q: What role does this compound play in synthesizing bioactive molecules? A: It serves as a key intermediate in:

  • Anthelmintic agents : Used to prepare derivatives like N-[4-(2-chloroethoxy)phenyl]methanesulfonamide .
  • Neuroactive compounds : Structural analogs are precursors to tofenacin, a tricyclic antidepressant .
    Methodology involves coupling the chloroethoxy group with pharmacophores via Suzuki-Miyaura cross-coupling or Ullmann reactions .

Safety and Handling Protocols

Q: What safety measures are recommended for handling this compound? A: Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile chloroethoxy byproducts.
  • Protective gear : Nitrile gloves and goggles to prevent skin/eye contact.
  • Storage : Inert atmosphere (N2) and desiccants to prevent hydrolysis .
  • Waste disposal : Neutralize with aqueous NaOH before disposal to degrade reactive chloro groups .

Computational Modeling

Q: How can computational methods predict physicochemical properties of this compound? A: Density Functional Theory (DFT) calculations provide:

  • LogP values : Predicted ~2.8 (indicating moderate lipophilicity).
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., chloroethoxy group as a reactive hotspot) .
    Discrepancies between computed and experimental data (e.g., boiling point) are resolved via molecular dynamics simulations .

Nomenclature and Isomerism

Q: How are IUPAC naming rules applied to derivatives of this compound? A: The parent benzene ring is numbered to prioritize substituents by seniority (chloroethoxy > methoxy). For example:

  • 1-(2-Chloroethoxy)-3-methoxybenzene indicates a meta-substituted isomer.
    Structural isomers are distinguished via NOESY NMR or X-ray crystallography .

Catalytic Applications

Q: Can this compound participate in transition-metal-catalyzed reactions? A: Yes, it is used in:

  • Gold-catalyzed cyclizations : The methoxy group directs regioselectivity in alkynylative cyclizations under visible light (e.g., forming β-alkynyl-γ-butenolides) .
  • Palladium-catalyzed cross-couplings : Suzuki-Miyaura reactions with aryl boronic acids to extend conjugation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.